N-(3,4-dimethoxyphenethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(3,4-Dimethoxyphenethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a phenethylamine moiety and an indole-thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative and the indole-thioacetamide moiety. These components are then coupled using appropriate reaction conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to ensure efficient production. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3,4-dimethoxyphenethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its interaction with biological targets can be explored for therapeutic purposes.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The phenethylamine moiety may interact with neurotransmitter receptors, while the indole-thioacetamide group could bind to enzymes or other proteins. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: Similar structure but lacks the indole-thioacetamide group.
N-(3,4-Dimethoxyphenethyl)indole-3-carboxamide: Similar indole moiety but different functional group.
N-(3,4-Dimethoxyphenethyl)thioacetamide: Similar thioacetamide group but different phenethylamine structure.
Uniqueness: N-(3,4-dimethoxyphenethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to its combination of phenethylamine and indole-thioacetamide groups, which provides a distinct set of chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-propylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-4-13-25-15-22(18-7-5-6-8-19(18)25)29-16-23(26)24-12-11-17-9-10-20(27-2)21(14-17)28-3/h5-10,14-15H,4,11-13,16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXXLOYSXBCNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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